3-(Mercaptomethyl)-3-methyloxetane
Overview
Description
3-(Mercaptomethyl)-3-methyloxetane is a sulfur-containing organic compound with the molecular formula C5H10O2S. It is characterized by an oxetane ring, a four-membered cyclic ether, with a mercaptomethyl group (-CH2SH) attached to the third carbon atom and a methyl group (-CH3) also attached to the same carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Mercaptomethyl)-3-methyloxetane can be synthesized through several synthetic routes. One common method involves the cyclization of 3-mercaptopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an oxirane intermediate, which is then converted to the oxetane ring through intramolecular nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Mercaptomethyl)-3-methyloxetane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The mercaptomethyl group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Reduction: The compound can be reduced to remove the sulfur atom, resulting in the formation of 3-methyl-3-hydroxymethyloxetane.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides can replace the mercaptomethyl group.
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Alkylated derivatives
Scientific Research Applications
3-(Mercaptomethyl)-3-methyloxetane has several scientific research applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex sulfur-containing compounds and pharmaceutical intermediates.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Mercaptomethyl)-3-methyloxetane exerts its effects depends on the specific application. In biochemical assays, it may act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate interaction. In drug development, it may interact with molecular targets involved in disease pathways, modulating biological processes.
Comparison with Similar Compounds
3-(Mercaptomethyl)-3-methyloxetane is unique due to its combination of an oxetane ring and a mercaptomethyl group. Similar compounds include:
3-Mercaptomethyl-3-methyloxirane: Similar structure but with an oxirane ring instead of oxetane.
3-Mercaptomethyl-3-methyltetrahydrofuran: Contains a tetrahydrofuran ring instead of oxetane.
3-Mercaptomethyl-3-methyl-1,3-dioxolane: Contains a 1,3-dioxolane ring instead of oxetane.
These compounds differ in their ring structures and chemical properties, which influence their reactivity and applications.
Properties
IUPAC Name |
(3-methyloxetan-3-yl)methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(4-7)2-6-3-5/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSWOIFLUZSYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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